molecular formula C18H9Cl3F3N3OS B2891162 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide CAS No. 338774-95-1

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide

Cat. No.: B2891162
CAS No.: 338774-95-1
M. Wt: 478.7
InChI Key: LJGLINSBMCJBKH-UHFFFAOYSA-N
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Description

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide is a complex organic compound with the molecular formula C18H9Cl3F3N3OS. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfanyl linkage, and a nicotinamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinethiol, which is then reacted with 2,4-dichlorophenyl isocyanate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Uniqueness

Compared to these similar compounds, 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,4-dichlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3F3N3OS/c19-10-3-4-14(12(20)7-10)27-15(28)11-2-1-5-25-16(11)29-17-13(21)6-9(8-26-17)18(22,23)24/h1-8H,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGLINSBMCJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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